molecular formula C5H6ClN3O B6166426 4-aminopyrimidine-5-carbaldehyde hydrochloride CAS No. 1311254-78-0

4-aminopyrimidine-5-carbaldehyde hydrochloride

Cat. No. B6166426
CAS RN: 1311254-78-0
M. Wt: 159.6
InChI Key:
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Description

4-Aminopyrimidine-5-carbaldehyde hydrochloride (APCH) is a chemical compound that has been extensively studied for its potential applications. It is also known as 4-Amino-5-formylpyrimidine .


Synthesis Analysis

Unsubstituted 4-aminopyrimidine-5-carbaldehyde is obtained by the reduction of 4-aminopyrimidine-5-carbonitrile by the action of Raney nickel in HCO2H or by the action of hydrogen over Pd/C in an acidic medium (aqueous HCl or CF3COOH), as well as by hydrogenation of 4-amino-6-chloropyrimidine-5-carbaldehyde .


Chemical Reactions Analysis

The specific chemical reactions involving 4-aminopyrimidine-5-carbaldehyde hydrochloride are not explicitly mentioned in the retrieved sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-aminopyrimidine-5-carbaldehyde include a molecular weight of 123.11, and it is a solid at room temperature. It has a melting point of 187-193 °C and should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Fused Pyrimidines

This compound is used in the synthesis of various fused pyrimidines, which are important in medicinal chemistry for their potential pharmacological properties. Examples include pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines .

VEGFR-2 Inhibitors

4-Aminopyrimidine-5-carbaldehyde derivatives have been studied as effective and selective inhibitors of VEGFR-2, which is a target for anti-cancer drugs .

Safety and Hazards

The safety information for 4-aminopyrimidine-5-carbaldehyde includes hazard statements H302 - H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using personal protective equipment as required .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-aminopyrimidine-5-carbaldehyde hydrochloride involves the reaction of 4-aminopyrimidine with formic acid and sodium nitrite to form 4-nitroso-pyrimidine-5-carboxylic acid. This intermediate is then reduced with sodium dithionite to form 4-aminopyrimidine-5-carboxylic acid, which is subsequently converted to the aldehyde by reaction with phosphorous oxychloride and water. The aldehyde is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "4-aminopyrimidine", "formic acid", "sodium nitrite", "sodium dithionite", "phosphorous oxychloride", "water", "hydrochloric acid" ], "Reaction": [ "4-aminopyrimidine is reacted with formic acid and sodium nitrite to form 4-nitroso-pyrimidine-5-carboxylic acid.", "4-nitroso-pyrimidine-5-carboxylic acid is reduced with sodium dithionite to form 4-aminopyrimidine-5-carboxylic acid.", "4-aminopyrimidine-5-carboxylic acid is reacted with phosphorous oxychloride and water to form 4-aminopyrimidine-5-carbaldehyde.", "4-aminopyrimidine-5-carbaldehyde is reacted with hydrochloric acid to form the hydrochloride salt of the final product, 4-aminopyrimidine-5-carbaldehyde hydrochloride." ] }

CAS RN

1311254-78-0

Molecular Formula

C5H6ClN3O

Molecular Weight

159.6

Purity

95

Origin of Product

United States

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